Pyrido[4,3-d]pyrimidin-5(6H)-one
描述
Structure
3D Structure
属性
IUPAC Name |
6H-pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-3-8-4-10-6(5)1-2-9-7/h1-4H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBPQHGADOHBPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CN=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504766 | |
| Record name | Pyrido[4,3-d]pyrimidin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74632-30-7 | |
| Record name | Pyrido[4,3-d]pyrimidin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H-pyrido[4,3-d]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Pyrido 4,3 D Pyrimidin 5 6h One and Its Derivatives
Strategies for Annulation of the Pyrido[4,3-d]pyrimidinone System
The construction of the bicyclic pyrido[4,3-d]pyrimidine (B1258125) framework is often achieved by building one ring onto the other preformed heterocyclic core. rsc.org This approach allows for the utilization of readily available substituted pyrimidines or pyridines, providing a modular route to the target compounds.
One established strategy for synthesizing pyridopyrimidines involves starting with an appropriately substituted pyrimidine (B1678525) derivative and constructing the pyridine ring onto it. jocpr.com This approach typically utilizes an aminopyrimidine that is functionalized at the 5-position, which can then undergo cyclization with a three-carbon electrophilic partner. nih.gov The reaction proceeds via an electrophilic attack on the electron-rich 5-position of the pyrimidine ring, which is activated by electron-donating groups at the 2- and 4-positions. jocpr.com For instance, 6-aminouracil derivatives can be reacted with various reagents to form the fused pyridine ring, yielding the pyrido[2,3-d]pyrimidine (B1209978) system, a principle that is adaptable for the synthesis of the [4,3-d] isomer. jocpr.com
A general representation of this strategy is outlined below:
| Starting Material | Reagent(s) | Key Transformation | Product Scaffold |
| Substituted 4-Aminopyrimidine | Three-carbon synthon (e.g., α,β-unsaturated carbonyl) | Electrophilic substitution and intramolecular cyclization | Pyrido[4,3-d]pyrimidinone |
An alternative and widely used approach involves the construction of the pyrimidine ring onto a pre-existing, suitably functionalized pyridine core. nih.goveurekaselect.com This method is particularly effective when starting with 3-amino-4-pyridinecarboxylic acid derivatives or related synthons. For example, the synthesis of a 4-chloro-substituted pyrido[3,4-d]pyrimidin-2-amine, an isomer of the target compound, was achieved starting from 2-amino-4-picoline through a series of transformations including nitration, Sandmeyer reaction, oxidation, esterification, and chlorination, followed by cyclocondensation. nih.gov A more direct approach for the [4,3-d] system involves the thermal cyclocondensation of an ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride. nih.gov This reaction directly forms the pyrimidinone ring fused to the pyridine core.
The table below details a representative reaction based on this strategy.
| Starting Material | Reagent(s) | Conditions | Product |
| Ethyl 3-amino-2-chloroisonicotinate | Chloroformamidine hydrochloride | Thermal Cyclocondensation | 2-Amino-4-chloropyrido[4,3-d]pyrimidin-5(6H)-one |
Multi-component Reaction Approaches for this compound Scaffold Assembly
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages such as operational simplicity, high atom economy, and the ability to generate complex molecules in a single step. orgchemres.org These reactions are increasingly employed for the synthesis of heterocyclic scaffolds, including pyridopyrimidines. nih.govorgchemres.org The convergence of three or more starting materials allows for rapid access to a diverse range of substituted derivatives, which is highly valuable in medicinal chemistry and drug discovery. orgchemres.orgresearchgate.net
The synthesis of various pyridopyrimidine isomers has been successfully achieved using MCRs under different conditions, often employing catalysts to enhance efficiency and yield. sharif.edunih.gov For example, a three-component coupling of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1,3-indanedione, and various aromatic aldehydes has been used to produce indenopyrido[2,3-d]pyrimidines. sharif.edu Another approach involves the one-pot cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile. researchgate.net The mechanism for these reactions often involves a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization steps. nih.gov
The following table summarizes various MCR approaches applicable to pyridopyrimidine synthesis.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Scaffold |
| 6-Aminouracil derivative | Aromatic Aldehyde | Active Methylene Compound (e.g., Malononitrile) | Ionic Liquid / Reflux | 5-Aryl-pyrido[2,3-d]pyrimidine |
| 6-Aminopyrimidine-2,4(1H,3H)-dione | 1,2-Diphenylethanone | Aromatic Aldehyde | Aluminate Sulfonic Acid Nanoparticles / Grinding tandfonline.com | Triphenyl-substituted pyrido[2,3-d]pyrimidinone tandfonline.com |
| 4-Hydroxycoumarin | Aromatic Aldehyde | 3-Aminopyrazole | Molecular Iodine rsc.org | Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-one rsc.org |
Novel and Mechanistically Distinct Synthetic Routes
Beyond traditional annulation and MCR strategies, several novel synthetic methods have been developed, focusing on unique intramolecular cyclization pathways and the application of advanced catalytic systems to achieve the synthesis of the pyrido[4,3-d]pyrimidinone core.
Intramolecular cyclization represents an efficient strategy for constructing the bicyclic system from a single, appropriately functionalized precursor. A notable example is the synthesis of pyrido[4,3-d]pyrimidine derivatives through a Staudinger/intramolecular aza-Wittig reaction. researchgate.net This elegant sequence involves the reaction of an azide with a phosphine to form an aza-ylide, which then undergoes an intramolecular cyclization with a suitably positioned ester or other carbonyl group to furnish the pyrimidinone ring.
Another approach involves the thermal decomposition of 5-azido-6-formyl or 5-azido-6-acyl pyrido[2,3-d]pyrimidine precursors, which cyclize to form fused isoxazole rings. mdpi.org While this forms a tricyclic system, the underlying principle of intramolecular cyclization of a functionalized pyridopyrimidine is a key demonstration of this synthetic strategy. mdpi.org Ring-opening transformations of molecules like 3-hydroxy-3,4-dihydropido[2,1-c] orgchemres.orgtandfonline.comoxazine-1,8-diones, followed by reaction with binucleophiles and subsequent intramolecular cyclization, also provide access to complex polycyclic pyridones. mdpi.com
| Precursor Type | Key Reaction | Conditions | Product Type |
| 4-Azido-5-(2-alkoxycarbonylphenyl)pyridine | Staudinger/Intramolecular aza-Wittig | PPh₃, Toluene, Reflux | This compound derivative researchgate.net |
| 5-Azido-6-formyl-pyrido[2,3-d]pyrimidine | Thermal Nitrene Formation and Cyclization | DMF, 155 °C | Isoxazolo[3,4:4,5]pyrido[2,3-d]pyrimidinetrione mdpi.org |
The use of catalysts is pivotal in modern organic synthesis for improving reaction rates, yields, and selectivity, often under milder and more environmentally friendly conditions. orgchemres.org Various catalytic systems have been successfully applied to the synthesis of pyridopyrimidines. These include Brønsted acids, Lewis acids, and heterogeneous catalysts. tandfonline.com Nanocatalysts, such as aluminate sulfonic acid nanoparticles (ASA NPs), have been employed for the one-pot, solvent-free synthesis of pyrido[2,3-d]pyrimidinone derivatives via grinding, offering advantages like high yields, short reaction times, and catalyst reusability. tandfonline.com
Bio-based magnetic nanocatalysts, for instance, Fe₃O₄@nano-cellulose/Sb(V), have been utilized for the three-component synthesis of related fused pyrimidines under solvent-free conditions, allowing for easy separation and reuse of the catalyst. sharif.edu Furthermore, DABCO-based ionic liquids have been developed as efficient and reusable catalysts for the synthesis of pyrimido[4,5-d]pyrimidines, highlighting the versatility of catalytic systems in constructing these important heterocyclic scaffolds. oiccpress.com
| Catalyst System | Reaction Type | Key Advantages |
| Aluminate Sulfonic Acid Nanoparticles (ASA NPs) | Three-component reaction tandfonline.com | Solvent-free (grinding), high yield, reusable catalyst. tandfonline.com |
| Fe₃O₄@nano-cellulose/Sb(V) | Three-component coupling sharif.edu | Bio-based, magnetic (easy separation), reusable. sharif.edu |
| Oxovanadium(V)-porphyrin complex | Multi-component reaction | Benign, expedient, solvent-free conditions. nih.gov |
| DABCO-based Ionic Liquid | One-pot multi-component reaction oiccpress.com | Short reaction times, high yields, reusable catalyst. oiccpress.com |
Advanced Reaction Conditions and Technologies (e.g., Ultrasound-Assisted)
The use of advanced reaction conditions and technologies can significantly enhance the efficiency, yield, and environmental footprint of chemical syntheses. Ultrasound irradiation, in particular, has emerged as a powerful tool in the synthesis of heterocyclic compounds, including pyridopyrimidinone derivatives. The primary mechanism of ultrasound-assisted synthesis involves acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic increase in reaction rates.
A notable application of this technology is in the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives, which shares methodological principles applicable to the pyrido[4,3-d]pyrimidine core. In one such study, a series of pyrido[2,3-d]pyrimidine derivatives were synthesized from the condensation of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and either tetronic acid or 1,3-indanedione under ultrasonic irradiation without a catalyst. This method offers the advantages of higher yields, lower costs, and a more convenient procedure compared to conventional heating methods. nih.gov
Another example highlights the synthesis of pyrido[2,3-d]pyrimidines in an aqueous medium using tetra-n-butyl ammonium bromide (TBAB) as a phase-transfer catalyst under ultrasonic irradiation. This approach is environmentally benign and provides excellent yields in short reaction times. nih.gov The use of ultrasound has been shown to be beneficial in various multicomponent reactions for the synthesis of fused pyrimidines, often leading to improved yields and reduced reaction times. researchgate.net
| Entry | Reactants | Conditions | Time | Yield (%) | Reference |
| 1 | 6-aminouracil, aromatic aldehydes, malononitrile | Ultrasound, TBAB, Water | 10-15 min | 85-95 | nih.gov |
| 2 | 2,6-diaminopyrimidine-4(3H)-one, aromatic aldehydes, tetronic acid | Ultrasound, neat | 30-45 min | 88-96 | nih.gov |
| 3 | 2,6-diaminopyrimidine-4(3H)-one, aromatic aldehydes, 1,3-indanedione | Ultrasound, neat | 30-45 min | 89-95 | nih.gov |
Tandem Aza-Wittig Reactions
Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a powerful strategy for the efficient construction of complex molecules. The aza-Wittig reaction, which involves the reaction of an iminophosphorane with a carbonyl compound to form an imine, can be employed in tandem with other transformations to build heterocyclic rings.
While the direct application of a tandem aza-Wittig reaction for the synthesis of the this compound core is not extensively reported, its utility in constructing related fused pyrimidine systems suggests its potential. For instance, a tandem aza-Wittig/electrocyclic ring closure strategy has been successfully used to synthesize pyrazolo[3,4-d]pyrimidine, researchgate.netresearchgate.netnih.govtriazolo[4,5-d]pyrimidine, and thiazolo[4,5-d]pyrimidine derivatives. acs.org In this approach, a suitably functionalized iminophosphorane undergoes an intramolecular aza-Wittig reaction followed by a 6π-electrocyclization to furnish the fused pyrimidine ring system.
A plausible, though not yet reported, synthetic route to a this compound derivative using a tandem aza-Wittig approach could be envisioned. The synthesis could commence with a suitably substituted pyridine bearing both an azide and an ester group. The azide can be converted to an iminophosphorane via the Staudinger reaction. A subsequent intramolecular aza-Wittig reaction between the iminophosphorane and the ester carbonyl, followed by tautomerization, would lead to the formation of the fused this compound ring system. This hypothetical pathway highlights the potential of this advanced synthetic strategy for accessing this important heterocyclic core.
Computational and Theoretical Investigations of Pyrido 4,3 D Pyrimidin 5 6h One
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Conformational Landscape Exploration of Pyrido[4,3-d]pyrimidin-5(6H)-one
Simulation of Ligand-Biomolecule Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of how a ligand, such as a this compound derivative, interacts with its biological target over time. These simulations can reveal the stability of binding poses predicted by molecular docking, the role of water molecules in the binding site, and the conformational changes in both the ligand and the protein upon binding.
For example, MD simulations have been used to validate the binding modes of pyrido[3,4-d]pyrimidine (B3350098) inhibitors with the Monopolar spindle 1 (Mps1) kinase. mdpi.com These simulations confirmed the stability of the docked conformations and the persistence of key hydrogen bonds and hydrophobic interactions throughout the simulation, reinforcing the proposed binding mechanism. mdpi.com Such studies, although on an isomeric scaffold, highlight the methodologies that would be applied to understand the binding dynamics of this compound derivatives with their targets. The insights gained from MD simulations are crucial for confirming binding hypotheses and guiding further ligand optimization. mdpi.com
Molecular Docking and Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method has been extensively applied to derivatives of the pyrido[4,3-d]pyrimidine (B1258125) scaffold to understand their mechanism of action and to guide the design of new, more potent inhibitors.
Elucidation of Specific Binding Interactions (Hydrogen Bonding, Hydrophobic, Electrostatic)
Molecular docking studies on various Pyrido[4,3-d]pyrimidine derivatives have successfully identified key binding interactions that contribute to their biological activity. These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.
For instance, in the development of KRAS-G12D inhibitors, docking simulations of a pyrido[4,3-d]pyrimidine derivative revealed critical hydrogen bonds. nih.gov The protonated 3,8-diazabicyclo[3.2.1]octane moiety of one derivative was shown to form crucial hydrogen bonds with the side chains of Asp12 and the backbone of Gly60 in the KRAS-G12D protein. nih.gov Another potent inhibitor from the same study, featuring a homopiperazine (B121016) group, was predicted to interact with Glu92 and His95. nih.gov
Similarly, in studies of the related pyrido[3,4-d]pyrimidine scaffold targeting Mps1 kinase, the pyrimidine (B1678525) ring was observed to form a hydrogen bond with the backbone of Gly605 in the hinge region of the kinase. mdpi.com The core scaffold itself engaged in significant hydrophobic interactions with residues such as I531, V539, M602, C604, N606, I607, L654, I663, and P673. mdpi.com These findings underscore the importance of the pyridopyrimidine core in establishing fundamental binding interactions.
A summary of key predicted interactions for a pyrido[4,3-d]pyrimidine derivative with KRAS-G12D is presented in the table below.
| Interacting Residue | Interaction Type | Derivative Moiety |
| Asp12 | Hydrogen Bond | Protonated 3,8-diazabicyclo[3.2.1]octane |
| Gly60 | Hydrogen Bond | Protonated 3,8-diazabicyclo[3.2.1]octane |
| Glu92 | Interaction | Homopiperazine |
| His95 | Interaction | Homopiperazine |
Table based on data from docking studies of KRAS-G12D inhibitors. nih.gov
Structure-Based Drug Design Applications and Ligand Optimization
The insights gained from molecular docking and the understanding of specific binding interactions are cornerstones of structure-based drug design (SBDD). This approach utilizes the three-dimensional structure of the target protein to design and optimize ligands with improved potency and selectivity.
The development of KRAS-G12D inhibitors provides a clear example of SBDD in action for the pyrido[4,3-d]pyrimidine class of compounds. nih.govresearchgate.net Starting with initial hits, medicinal chemists synthesized a series of analogs with different heterocyclic cores, including the pyrido[4,3-d]pyrimidine scaffold. nih.govresearchgate.net The selection of this scaffold was guided by the anticipation that a protonated piperazine (B1678402) or a similar group could form a productive interaction with the mutant Asp12 residue in KRAS-G12D. researchgate.net
Docking studies helped to rationalize the observed structure-activity relationships (SAR). For example, they explained why certain substituents at specific positions on the pyrido[4,3-d]pyrimidine core led to enhanced or diminished activity. nih.gov This iterative process of design, synthesis, biological testing, and computational analysis allowed for the rapid optimization of lead compounds. For example, compound 10c in one study, with a 3,8-diazabicyclo[3.2.1]octane moiety, showed potent anti-proliferative activity, which was rationalized by its specific hydrogen bonding pattern with the target protein. nih.govnih.gov This led to the synthesis of further derivatives, including PROTACs (PROteolysis TArgeting Chimeras), in an effort to further enhance the therapeutic potential. nih.gov
The table below summarizes the activity of selected pyrido[4,3-d]pyrimidine derivatives from a structure-based drug design campaign against KRAS-G12D.
| Compound | Core Scaffold | Key Substituent | Panc1 IC50 (μM) |
| 10a | 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | piperazine | 6.17 |
| 10b | 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | azetidin-3-amine | 5.87 |
| 10c | 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | 3,8-diazabicyclo[3.2.1]octane | 1.40 |
| 10k | pyrimidine | homopiperazine | 2.22 |
Data adapted from studies on KRAS-G12D inhibitors, showcasing the impact of scaffold and substituent changes on activity. nih.govnih.gov
Chemical Reactivity and Mechanistic Transformations of Pyrido 4,3 D Pyrimidin 5 6h One
Electrophilic and Nucleophilic Substitution Reactions of the Pyrido[4,3-d]pyrimidinone Core
The reactivity of the pyrido[4,3-d]pyrimidinone core is characterized by its susceptibility to both electrophilic and nucleophilic attack, allowing for a wide range of chemical modifications. The pyridine and pyrimidine (B1678525) rings, with their distinct electronic properties, govern the regioselectivity of these reactions.
Nucleophilic substitution reactions are particularly common, especially at the C5 position. The hydroxyl group at C5 can be readily converted to a chlorine atom using reagents like phosphorus oxychloride, creating a highly reactive intermediate, 5-chloropyrido[4,3-d]pyrimidine. This chloro-derivative serves as a versatile precursor for introducing various nucleophiles.
Studies have shown that the chlorine atom at the C5 position is significantly more reactive than at other positions, such as C2. For instance, in 2,5-dichloropyrido[4,3-d]pyrimidine, nucleophilic attack occurs preferentially at C5. This has been demonstrated in reactions with sodium methoxide, where 2-chloro-5-methoxypyrido[4,3-d]pyrimidine is formed when one equivalent of the nucleophile is used. The selective reactivity of the C5 position allows for controlled, stepwise functionalization of the scaffold.
A wide array of nucleophiles have been successfully introduced at the C5 position, including amines, anilines, phenols, thiophenols, and various alkoxides. These reactions typically proceed smoothly and in good yields, highlighting the robustness of this synthetic route.
| Reagent | Product | Position of Substitution | Reference |
| Phosphorus Oxychloride | 5-chloropyrido[4,3-d]pyrimidine | C5 | |
| Sodium Methoxide | 2-chloro-5-methoxypyrido[4,3-d]pyrimidine | C5 | |
| Amines/Anilines/Phenols | 5-substituted pyrido[4,3-d]pyrimidines | C5 |
Functionalization and Derivatization Strategies
The functionalization of the pyrido[4,3-d]pyrimidin-5(6H)-one core is primarily achieved through the strategic manipulation of reactive intermediates like 5-chloropyrido[4,3-d]pyrimidine. This key intermediate opens up a plethora of possibilities for introducing diverse functional groups and building complex molecular frameworks.
One of the most common derivatization strategies involves the nucleophilic substitution of the C5-chloro group. A variety of amines, anilines, and phenols have been employed to generate a library of 5-substituted pyrido[4,3-d]pyrimidine (B1258125) derivatives. This approach has been instrumental in exploring the structure-activity relationships (SAR) of these compounds for various biological targets.
For instance, the reaction of 5-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine with different amines, phenols, and anilines has yielded a series of 5-substituted-2-(methylthio)pyrido[4,3-d]pyrimidines. Similarly, 2,4-diamino-5-chloropyrido[4,3-d]pyrimidine has been shown to react readily with a range of nucleophiles, including sodium methoxide, hydrazine, aniline, and morpholine, to afford the corresponding 5-substituted derivatives.
Beyond simple substitution, more complex modifications can be achieved. For example, Suzuki coupling reactions have been utilized to introduce aryl or heteroaryl groups at the C5 position. The reaction of 5-chloropyrido[4,3-d]pyrimidine with 2-(tributylstannyl)pyridine, for instance, yields 5-(pyridin-2-yl)pyrido[4,3-d]pyrimidine. Subsequent oxidation of this product with m-CPBA can then generate the corresponding N-oxide, further expanding the chemical space of accessible derivatives.
| Starting Material | Reagent | Product | Reference |
| 5-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine | Various amines, phenols, and anilines | 5-substituted-2-(methylthio)pyrido[4,3-d]pyrimidines | |
| 2,4-diamino-5-chloropyrido[4,3-d]pyrimidine | Various nucleophiles | 5-substituted 2,4-diaminopyrido[4,3-d]pyrimidines | |
| 5-chloropyrido[4,3-d]pyrimidine | 2-(tributylstannyl)pyridine | 5-(pyridin-2-yl)pyrido[4,3-d]pyrimidine |
Reaction Mechanism Elucidation for Key Transformations
The selective reactivity of the pyrido[4,3-d]pyrimidinone core can be attributed to the electronic properties of the fused ring system. The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack. The C5 position, being adjacent to the electron-withdrawing nitrogen atom of the pyridine ring and part of the pyrimidinone system, is particularly activated towards nucleophilic substitution.
The mechanism of nucleophilic aromatic substitution (SNAr) at the C5 position is believed to proceed through a Meisenheimer-like intermediate. In this two-step process, the nucleophile attacks the electron-deficient C5 carbon, leading to the formation of a resonance-stabilized anionic intermediate. The leaving group, typically a chloride ion, is then expelled in the second step to restore the aromaticity of the ring system.
The enhanced reactivity of the C5 position compared to the C2 position in 2,5-dichloropyrido[4,3-d]pyrimidine can be rationalized by considering the stability of the respective Meisenheimer intermediates. The intermediate formed by nucleophilic attack at C5 can delocalize the negative charge more effectively due to the proximity of the pyridine nitrogen, making this pathway more favorable. This regioselectivity allows for precise control over the synthesis of differentially substituted pyrido[4,3-d]pyrimidines.
Structure Activity Relationship Sar and Molecular Mechanisms of Action for Pyrido 4,3 D Pyrimidin 5 6h One Derivatives
Target Identification and Specificity Profiling
Derivatives of pyrido[4,3-d]pyrimidine (B1258125) have been identified as potent inhibitors of various enzymes and receptors, making them attractive candidates for the development of novel therapeutics for a range of diseases, including cancer and inflammatory conditions. ontosight.ai Their biological promiscuity necessitates comprehensive target identification and specificity profiling to elucidate their therapeutic potential and potential off-target effects.
The core of this class of compounds is the bicyclic pyrido[4,3-d]pyrimidine structure. The diverse biological activities arise from the various substituents attached to this core. For instance, the attachment of a (methylsulfonyl)benzene group and a (1S,2S)-2-aminocyclohexan-1-aminium moiety to the 4-aminopyrido[4,3-d]pyrimidin-5(6H)-one core has been shown to yield potent inhibitors of Spleen Tyrosine Kinase (SYK). nih.gov Similarly, substitution with a trifluoromethyl phenyl group and an aminocyclohexyl moiety at different positions of the this compound scaffold has led to the development of inhibitors targeting Pim1 kinase. plos.orgnih.govnih.gov
Furthermore, the pyrido[4,3-d]pyrimidine scaffold has been a starting point for the development of KRAS G12D inhibitors, with the anticipation that a protonated piperazine (B1678402) substituent could interact favorably with the mutant Asp12 side chain. nih.gov These examples underscore the importance of the substituents in determining the target specificity of this compound derivatives.
Mechanistic Studies of Enzyme Inhibition
The primary mechanism through which many this compound derivatives exert their biological effects is through the inhibition of various enzymes, particularly kinases.
Kinase Inhibition Mechanisms (e.g., Pim1, Mps1, SYK, EGFR, KRAS-G12D, CDK4, AMPK-related kinase 5, P38 MAPk)
The pyrido[4,3-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of inhibitors targeting a wide array of kinases implicated in cancer and other diseases.
Pim1 Kinase: A pyrido[4,3-d]pyrimidine derivative, SKI-O-068, has been identified as a potent inhibitor of Pim1 kinase with a half-maximal inhibitory concentration (IC50) of 123 (±14) nM. nih.gov Crystallographic studies revealed a unique binding mode where the this compound moiety of SKI-O-068 forms a direct hydrogen bond with the carbonyl group of Glu121 in the hinge region of the kinase. plos.orgnih.gov This core also engages in hydrophobic interactions with several residues, including Val52, Ala65, Ile104, Leu120, Leu174, and Ile185. plos.orgnih.gov The trifluoromethyl phenyl substituent is recognized by Leu44, Val126, Asp128, and Leu174, while the cyclohexanamine moiety interacts hydrophobically with Gly45, Leu174, and Ile185. plos.orgnih.gov This detailed understanding of the binding interactions provides a roadmap for designing more optimized Pim1 inhibitors. nih.gov
Mps1 Kinase: While direct inhibition of Mps1 by this compound derivatives is not extensively documented, studies on the isomeric pyrido[3,4-d]pyrimidine (B3350098) scaffold offer valuable insights. These derivatives have shown excellent potency and selectivity for Mps1. mdpi.comnih.govacs.org The pyrido[3,4-d]pyrimidine core establishes a strong hydrophobic interaction with the hinge region of Mps1. mdpi.com Key hydrogen bonds are formed between the inhibitor and residues Gly605 and Lys529, which are crucial for potent inhibition. mdpi.com This information suggests that the this compound scaffold could also be a promising starting point for the development of novel Mps1 inhibitors.
SYK Kinase: Two 4-aminothis compound derivatives, SKI-G-618 and SKI-O-85, have been identified as SYK inhibitors. nih.gov The core 4-aminothis compound moiety in both inhibitors forms two direct hydrophilic interactions with Ala451 and Glu449 and multiple hydrophobic interactions with Val385, Ala400, Val433, Met448, and Leu501. nih.gov The differing inhibitory activities of these two compounds are attributed to the chemical diversity of their other substituents. nih.gov In SKI-G-618, the 1-methyl-1H-indazole moiety interacts hydrophobically with Leu377, Gly454, and Pro455, while the piperidin-4-ol moiety interacts with Gly378 and Val385. nih.gov In contrast, the (methylsulfonyl)benzene and (1S,2S)-2-aminocyclohexan-1-aminium moieties of SKI-O-85 interact with Gly454, Pro455, Arg498, and Asp512. nih.gov
EGFR Kinase: Although direct evidence for EGFR inhibition by this compound derivatives is limited, extensive research on the isomeric pyrido[2,3-d]pyrimidin-4(3H)-one scaffold provides a strong rationale for their potential as EGFR inhibitors. nih.govresearchgate.netresearchgate.nettandfonline.comresearch-nexus.nettandfonline.comnih.gov These derivatives have been designed with the essential pharmacophoric features of EGFR inhibitors and have shown potent activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme. nih.govresearchgate.nettandfonline.comresearch-nexus.net For instance, compound 8a from a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives exhibited IC50 values of 0.099 µM and 0.123 µM against EGFRWT and EGFRT790M, respectively. researchgate.nettandfonline.comresearch-nexus.net Docking studies have revealed the binding modes of these compounds within the ATP-binding site of EGFR. researchgate.nettandfonline.comresearch-nexus.net
KRAS-G12D: The pyrido[4,3-d]pyrimidine scaffold has been explored for the development of inhibitors targeting the KRAS-G12D mutation. The design strategy often involves incorporating a protonated piperazine moiety to interact with the mutant Asp12 residue. nih.gov
CDK4: While direct inhibition of CDK4 by this compound derivatives is not well-documented, related pyridopyrimidine structures have shown significant promise. For example, derivatives of pyrido[2,3-d]pyrimidine (B1209978) have been identified as potent inhibitors of CDK4/6. nih.gov The well-known CDK4/6 inhibitor, Palbociclib, features a pyrido[2,3-d]pyrimidin-7-one core structure. semanticscholar.org This suggests that the this compound scaffold could also be a viable starting point for designing novel CDK4 inhibitors.
AMPK-related kinase 5 (NUAK1): The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been investigated for the development of inhibitors of NUAK1, also known as AMPK-related kinase 5 (ARK5). nih.govacs.org This kinase is a potential therapeutic target for neurodegenerative diseases. nih.gov Optimization of a brain-penetrant but non-selective CDK4/CDK6/NUAK1 inhibitor led to the identification of chemotypes with improved NUAK1 potency and selectivity. nih.govacs.org This highlights the potential of the broader pyridopyrimidine class in targeting this kinase family.
P38 MAPk: A series of 3,4-dihydropyrido[4,3-d]pyrimidin-2-one derivatives have been synthesized and evaluated as p38 MAP kinase inhibitors. A representative compound from this class was found to be equipotent to a corresponding analog in the quinazolinone series, a well-established class of p38 inhibitors.
| Kinase Target | Key Inhibitor(s) | IC50 | Key Interactions |
| Pim1 | SKI-O-068 | 123 (±14) nM nih.gov | H-bond with Glu121; hydrophobic interactions with Val52, Ala65, Ile104, Leu120, Leu174, Ile185 plos.orgnih.gov |
| SYK | SKI-G-618, SKI-O-85 | Not specified | H-bonds with Ala451, Glu449; hydrophobic interactions with Val385, Ala400, Val433, Met448, Leu501 nih.gov |
| EGFR | Compound 8a (pyrido[2,3-d] isomer) | 0.099 µM (WT), 0.123 µM (T790M) researchgate.nettandfonline.comresearch-nexus.net | Binds to ATP-binding site researchgate.nettandfonline.comresearch-nexus.net |
Non-Kinase Enzyme Inhibition (e.g., Microsomal Prostaglandin (B15479496) E2 Synthase-1)
Beyond kinases, pyrido[4,3-d]pyrimidin-4(3H)-one derivatives have been investigated as inhibitors of other enzymes, such as microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 to the pro-inflammatory prostaglandin E2. A series of 2-aryl substituted pyrido[4,3-d]pyrimidin-4(3H)-one derivatives have been developed as mPGES-1 inhibitors. Analogs with potencies in the nanomolar range in both recombinant human mPGES-1 enzyme and A549 cellular assays have been identified. These compounds were also found to be potent in a human whole blood assay, demonstrating their potential as anti-inflammatory agents.
Receptor Interaction and Modulation (e.g., Calcium-Sensing Receptor Antagonism)
In addition to enzyme inhibition, this compound derivatives can also modulate the activity of receptors. A notable example is their antagonism of the calcium-sensing receptor (CaSR). A series of 5-trifluoromethylpyrido[4,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and identified as orally active CaSR antagonists. These compounds induce a rapid and transient stimulation of parathyroid hormone, a pharmacological effect that is considered beneficial for promoting bone anabolic effects.
Modulation of Cellular Pathways and Biological Processes
The inhibition of key enzymes and receptors by this compound derivatives ultimately leads to the modulation of various cellular pathways and biological processes, most notably cell proliferation.
Anti-proliferative Mechanisms in Cellular Models
The anti-proliferative activity of this compound derivatives is a direct consequence of their ability to inhibit kinases that are crucial for cell cycle progression and survival. For instance, the inhibition of Pim1 kinase by SKI-O-068 is expected to induce apoptosis and inhibit cell proliferation, as Pim1 is known to play a significant role in these processes. nih.govnih.gov
Similarly, the inhibition of EGFR by related pyridopyrimidine derivatives leads to the arrest of the cell cycle and the induction of apoptosis. researchgate.nettandfonline.comresearch-nexus.net For example, a pyrido[2,3-d]pyrimidin-4(3H)-one derivative, compound 8a, was shown to arrest the cell cycle at the pre-G1 phase and induce a significant apoptotic effect in PC-3 cells, accompanied by a 5.3-fold increase in the level of caspase-3. researchgate.nettandfonline.comresearch-nexus.net
Furthermore, novel pyrido[4,3-d]pyrimidinone derivatives have been discovered as Wee1 inhibitors. nih.gov Wee1 is a critical regulator of the cell cycle, and its inhibition can lead to mitotic catastrophe and cell death in cancer cells. nih.gov One such inhibitor, compound 34, induced cancer cell apoptosis and cell cycle arrest in the G0/G1 phase. nih.gov These findings highlight the potential of the this compound scaffold in the development of new anti-cancer agents that act through the modulation of critical cellular pathways.
| Compound | Cell Line | Effect |
| Compound 8a (pyrido[2,3-d] isomer) | PC-3 | Pre-G1 cell cycle arrest, apoptosis induction, 5.3-fold increase in caspase-3 researchgate.nettandfonline.comresearch-nexus.net |
| Compound 34 | MV-4-11, T47D | Apoptosis induction, G0/G1 cell cycle arrest nih.gov |
Mechanisms of Antimicrobial and Antifungal Activity
The pyrido[4,3-d]pyrimidine scaffold is associated with potential antibacterial activity nih.gov. While detailed mechanistic studies specifically for the this compound series are an area of ongoing research, the broader class of pyridopyrimidines has demonstrated notable antimicrobial and antifungal properties through various mechanisms.
Anilinopyrimidines, a related class, are known to be effective against a wide range of fungi researchgate.net. Derivatives of the isomeric pyrido[2,3-d]pyrimidine scaffold have shown significant inhibitory effects against bacterial strains, with some compounds exhibiting higher activity than the reference drug cefotaxime (B1668864) nih.gov. Similarly, certain pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their antimicrobial activities against various bacteria nih.gov. The antifungal activity has also been reported for some new pyrido[2,3-d]pyrimidine derivatives eurjchem.com. Computational studies on pyrimido[4,5-d]pyrimidines suggest that these compounds can act as inhibitors by blocking the active sites of key bacterial and fungal proteins acgpubs.org. While these examples involve different isomers, they suggest that the antimicrobial potential of the pyrido[4,3-d]pyrimidine core likely stems from its ability to interfere with essential microbial enzymes or cellular processes.
Anti-inflammatory Mechanisms
Derivatives of pyridopyrimidine are recognized for their anti-inflammatory potential, which is often attributed to the inhibition of key inflammatory mediators. nih.govjocpr.com The primary mechanism for many pyrimidine-based anti-inflammatory agents involves the suppression of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govnih.gov By inhibiting these enzymes, the production of prostaglandin E2 (PGE2), a key mediator of inflammation, is reduced. nih.gov
Studies on various pyridopyrimidine isomers have substantiated this mechanism. For instance, certain tricyclic chromeno-pyridines and pyridoacylsulfonamide derivatives have been identified as promising anti-inflammatory agents and COX-2 inhibitors nih.gov. The anti-inflammatory effects of pyrimidines are also linked to their ability to inhibit other vital inflammatory mediators, including nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and various cytokines and chemokines. nih.gov Some pyrido[2,3-d]pyrimidine derivatives have demonstrated the ability to inhibit lipoxygenases (LOX), enzymes that produce pro-inflammatory leukotrienes. nih.gov The development of a pyrido[2,3-d]pyridazine-2,8-dione derivative as a dual COX-1/COX-2 inhibitor further underscores the role of this general scaffold in modulating inflammatory pathways rsc.org.
Antiviral Mechanisms
The pyridopyrimidine scaffold has been investigated for its antiviral properties, with research indicating activity against a range of viruses. Although specific mechanistic details for the this compound core are not extensively detailed, studies on related isomers provide insight into potential antiviral actions.
A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and tested for antiviral activity, with some showing good efficacy against herpes simplex virus (HSV). nih.govresearchgate.net Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been found to reduce viral plaques of Herpes simplex type-1 (HSV-1) nih.gov. More recent research has explored the efficacy of pyrimido[4,5-d]pyrimidines against coronaviruses, with some derivatives showing selective activity against human coronavirus 229E (HCoV-229E) and OC43 mdpi.com. Computational analyses of pyrimido[4,5-d]pyrimidine (B13093195) derivatives against SARS-CoV-2 have also been conducted to identify potential inhibitors that block the active sites of viral proteins acgpubs.org. These findings suggest that the antiviral activity of the broader pyridopyrimidine class may involve the inhibition of viral replication or other essential processes.
DNA Binding Interactions
The structural similarity of pyridopyrimidines to endogenous purines and pyrimidines suggests their potential to interact with nucleic acids nih.gov. This interaction is a plausible mechanism for some of their biological activities. Research on related fused pyrimidine (B1678525) systems has provided evidence of DNA binding. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated a high binding affinity to DNA nih.gov. This interaction can lead to the inhibition of cellular processes that require DNA replication and transcription, contributing to their observed antiviral and antineoplastic effects nih.gov. While direct studies on the DNA binding interactions of this compound derivatives are not extensively covered in the available literature, the established precedent within the broader class of fused pyrimidines indicates this as a potential mechanism of action worthy of investigation.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Derivatives
Quantitative structure-activity relationship (QSAR) and pharmacophore modeling are powerful computational tools used to understand how the chemical structure of a compound influences its biological activity and to design new, more potent molecules. tandfonline.comresearchgate.net These methods have been applied to various pyridopyrimidine scaffolds to elucidate the key structural features required for their therapeutic effects.
For instance, 3D-QSAR studies on pyrido[2,3-d]pyrimidine derivatives as fibroblast growth factor receptor 1 (FGFR1) inhibitors have been performed to create predictive models for designing more potent inhibitors ijddd.com. These models identify the specific steric and electronic properties of the molecule that are crucial for its interaction with the target receptor. Similarly, pharmacophore modeling of pyrozolo[1,5-a]pyridine analogues identified that features such as hydrogen bond acceptors, aromatic rings, and hydrophobic groups are critical for phosphodiesterase 4 (PDE4) inhibition nih.gov. Virtual screening and pharmacophore mapping have also been used to design novel pyrido[2,3-d]pyrimidine derivatives as selective thymidylate synthase inhibitors researchgate.net.
These computational approaches provide a rational basis for drug design, allowing for the targeted synthesis of derivatives with improved activity and selectivity. The insights gained from QSAR and pharmacophore studies on related isomers can guide the development of novel this compound derivatives.
Below is a table summarizing key findings from representative QSAR and pharmacophore studies on related pyridopyrimidine scaffolds.
| Scaffold/Target | Method | Key Findings | Reference |
| Pyrido[2,3-d]pyrimidines / FGFR1 Inhibitors | 3D-QSAR | Developed a predictive model (r² = 0.920) to guide the design of potent inhibitors. | ijddd.com |
| Pyrozolo[1,5-a]pyridines / PDE4 Inhibitors | Pharmacophore Modeling | Identified a five-point model (AHHRR) with one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. | nih.gov |
| Pyrido[2,3-d]pyrimidines / Cytokinin Activity | QSAR | Showed that the steric features of the molecule significantly affect whether it acts as an agonist or antagonist. | nih.gov |
| Pyrimidine-4,6-diamines / JAK3 Inhibitors | QSAR & Pharmacophore Modeling | Created a robust QSAR model (R² = 0.89) and a pharmacophore model that effectively distinguished between active and inactive compounds. | tandfonline.com |
Applications in Chemical Biology (e.g., PROTAC Design Utilizing this compound Scaffolds)
The pyrido[4,3-d]pyrimidine scaffold has emerged as a valuable building block in chemical biology, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
A notable application involves the development of PROTACs based on a pyrido[4,3-d]pyrimidine core to target the KRAS-G12D mutation, which is a driver in many cancers nih.gov. In this work, the pyrido[4,3-d]pyrimidine structure served as a novel scaffold for the warhead that binds to the KRAS-G12D protein nih.gov. This warhead was then connected via a linker to a ligand that binds to an E3 ligase. Although the resulting PROTACs showed reduced potency compared to the parent inhibitor, this research demonstrates the utility of the pyrido[4,3-d]pyrimidine scaffold in creating new therapeutic modalities nih.gov. The study highlights how this heterocyclic core can be systematically optimized and derivatized to explore novel therapeutic strategies like targeted protein degradation nih.gov.
The table below details an example of a PROTAC derived from a lead compound with a pyrido[4,3-d]pyrimidine core.
| Compound Type | Structure/Description | Activity (IC₅₀) | Reference |
| Parental Inhibitor | Compound 10k (enzymatic inhibitor) | 2.22 µM (cellular) | nih.gov |
| PROTAC | 26a/b (derived from 10k by adding E3 ligase linkers) | 3–5 µM (cellular) | nih.gov |
This application in PROTAC design showcases the adaptability of the this compound scaffold beyond traditional enzyme inhibition, positioning it as a key component in the development of advanced chemical biology tools and next-generation therapeutics.
Future Perspectives and Research Directions for Pyrido 4,3 D Pyrimidin 5 6h One
Development of Next-Generation Synthetic Methodologies
The evolution of synthetic organic chemistry presents exciting opportunities for creating libraries of Pyrido[4,3-d]pyrimidin-5(6H)-one derivatives with greater efficiency, diversity, and environmental sustainability. Future efforts are expected to move beyond traditional multi-step syntheses towards more elegant and powerful strategies.
Key future directions include:
Multi-Component Reactions (MCRs): MCRs are becoming increasingly valuable for generating complex molecules in a single step from three or more starting materials, which enhances efficiency and reduces waste. orgchemres.org The application of novel MCRs will enable the rapid assembly of diverse pyrido[4,3-d]pyrimidine (B1258125) libraries for high-throughput screening. orgchemres.org
Domino and Cascade Reactions: These strategies, where a series of intramolecular reactions are triggered by a single event, offer a highly efficient route to complex heterocyclic systems. researchgate.net Future work will likely focus on designing new domino sequences to construct the this compound core and its analogs with intricate substituent patterns.
Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthesis. orgchemres.org This includes the use of recyclable solvents like hexafluoroisopropanol (HFIP), which can also act as a promoter, and developing solvent-free reaction conditions, potentially assisted by microwave irradiation. researchgate.netresearchgate.net These methods reduce the environmental impact and often improve reaction times and yields. orgchemres.org
Flow Chemistry and Automation: The integration of continuous flow technologies will allow for safer, more scalable, and highly controlled synthesis of these compounds. Automation will accelerate the production and purification of compound libraries, facilitating faster screening cycles.
Exploration of Novel Biological Targets and Therapeutic Applications
While the Pyrido[4,3-d]pyrimidine scaffold is known for its kinase inhibitory activity, future research will aim to identify and validate novel biological targets to expand its therapeutic utility beyond oncology. nih.gov
Established and Emerging Kinase Targets: Derivatives of the broader pyridopyrimidine class have shown potent activity against a range of protein kinases involved in cancer progression. nih.gov Research will continue to optimize compounds for both selective and multi-targeted kinase inhibition. nih.gov
| Target Kinase | Significance in Disease | Reference Compound Class |
| VEGFR-2 (KDR) | A key mediator of tumor angiogenesis. nih.gov | Pyridothiopyranopyrimidines |
| EGFR (WT & T790M) | Drives proliferation in non-small cell lung cancer; T790M is a common resistance mutation. nih.gov | Pyrido[2,3-d]pyrimidin-4(3H)-ones |
| PIM-1 Kinase | Overexpressed in various cancers, promoting cell proliferation and survival. rsc.orgrsc.org | Pyrido[2,3-d]pyrimidines |
Novel Non-Kinase Targets: A significant future direction is the exploration of entirely new target classes for this scaffold.
KRAS Mutants: The Kirsten rat sarcoma viral oncogene homologue (KRAS) is one of the most frequently mutated oncogenes and has long been considered "undruggable." acs.org Recent breakthroughs have shown that specific KRAS mutants can be targeted. A patent filed in 2024 described a series of substituted pyrido[4,3-d]pyrimidine compounds as novel KRAS inhibitors, holding significant promise for treating KRAS-driven cancers like pancreatic and non-small cell lung cancer. acs.orgmdpi.com This represents a major expansion of the therapeutic potential for this chemical class.
Cholinesterases: Certain pyrido[4,3-d]pyrimidines have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's disease.
Bacterial Protein Synthesis: The scaffold has been associated with selective inhibition of bacterial protein synthesis, opening avenues for the development of new antibiotics to combat antimicrobial resistance.
Advanced Computational Approaches for Rational Design
To accelerate the discovery process and improve the "drug-like" properties of new compounds, computational chemistry will play an increasingly integral role. nih.gov Advanced in-silico techniques allow for the rational design of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles.
Future computational strategies will include:
Structure-Based Drug Design (SBDD): As more high-resolution crystal structures of target proteins become available, SBDD and molecular docking will be crucial for designing compounds that fit precisely into the target's binding site. mdpi.com For instance, docking simulations have been used to elucidate the binding modes of pyrido[4,3-d]pyrimidine derivatives with KRAS-G12D, revealing critical hydrogen bond interactions that inform further design. mdpi.com
Pharmacophore Modeling and 3D-QSAR: These methods help identify the key chemical features required for biological activity. nih.gov By building predictive quantitative structure-activity relationship (QSAR) models, researchers can prioritize the synthesis of compounds with the highest probability of success. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to validate docking results and predict the stability of binding interactions. nih.gov
AI and Machine Learning: Artificial intelligence algorithms can be trained on existing structure-activity relationship data to predict the activity of virtual compounds, screen vast virtual libraries, and suggest novel molecular structures that chemists can then synthesize.
Integration of Omics Data for Systems-Level Understanding of Compound Activity
A major frontier in drug discovery is the move towards a systems-level understanding of a compound's effects. The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) will provide a comprehensive picture of how this compound derivatives impact cellular networks. rsc.org
Key applications of this approach include:
Mechanism of Action Deconvolution: By analyzing changes across the transcriptome and proteome following treatment, researchers can identify the specific pathways and biological processes modulated by a compound, moving beyond a single-target interaction to a network-level view. mdpi.com
Biomarker Discovery: Omics data from preclinical models and clinical samples can help identify biomarkers that predict a patient's response to a particular drug. nih.gov This is a cornerstone of precision medicine, ensuring that therapies are directed to the patients most likely to benefit.
Target Identification and Validation: Integrated analysis can uncover unexpected changes in cellular pathways, potentially revealing novel therapeutic targets for the pyrido[4,3-d]pyrimidine scaffold. nih.gov
Toxicity Prediction: Early analysis of a compound's impact on the proteome and metabolome of liver cells or other relevant tissues can help predict potential toxicities before they are observed in later-stage testing.
Specialized bioinformatics pipelines and tools are being developed to manage and interpret these large, complex datasets, enabling researchers to extract actionable insights from multiple layers of biological information. rsc.orgmdpi.com The application of these multi-omics strategies will be essential for fully characterizing the biological activity of this compound derivatives and accelerating their path to the clinic.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for Pyrido[4,3-<i>d</i>]pyrimidin-5(6<i>H</i>)-one derivatives, and how do reaction conditions influence regioselectivity?
- Methodology : Cyclocondensation of hydrazonoyl chlorides with azines under reflux conditions (e.g., ethanol or DMF) is a common route . For example, heating 5-acetyl-4-aminopyrimidines with methyl iodide in dioxane yields functionalized derivatives, where the solvent and temperature dictate substitution patterns (e.g., SMe vs. OBu groups) . Oxidation of thioether intermediates with m-chloroperbenzoic acid improves NH-group introduction .
Q. How can structural characterization of Pyrido[4,3-<i>d</i>]pyrimidin-5(6<i>H</i>)-one derivatives be systematically performed?
- Methodology : Combine <sup>1</sup>H/<sup>13</sup>C NMR to confirm regiochemistry (e.g., distinguishing pyrimidin-5-one vs. pyrimidin-7-one isomers) . X-ray crystallography resolves ambiguities in fused-ring systems, as demonstrated for SKI-O-068 bound to Pim1 kinase . IR spectroscopy identifies carbonyl stretching frequencies (1650–1750 cm<sup>−1</sup>) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in Pyrido[4,3-<i>d</i>]pyrimidin-5(6<i>H</i>)-one derivatives?
- Methodology : Use MTT assays for cytotoxicity screening against cancer cell lines (e.g., MCF-7, HepG2) . Acetylcholinesterase (AChE) inhibition assays (Ellman’s method) assess neuroactivity . IC50 values should be normalized to controls (e.g., doxorubicin for antitumor studies) .
Advanced Research Questions
Q. How does the Pyrido[4,3-<i>d</i>]pyrimidin-5(6<i>H</i>)-one scaffold achieve selective kinase inhibition, and what structural motifs are critical?
- Methodology : Analyze crystal structures (e.g., PDB 7UN) to identify binding motifs. The pyrido[4,3-<i>d</i>]pyrimidin-5(6<i>H</i>)-one core in SKI-O-068 forms hydrogen bonds with Glu121 (hinge region) and hydrophobic interactions with Val52 and Leu174 in Pim1 kinase . Substituents like trifluoromethylphenyl enhance selectivity by occupying hydrophobic pockets .
Q. How can computational methods guide the design of Pyrido[4,3-<i>d</i>]pyrimidin-5(6<i>H</i>)-one-based inhibitors for targets like DprE1?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict hydrogen bonding with SER228 and TRP230 in DprE1 . MD simulations assess stability of the inhibitor-enzyme complex. Validate predictions with in vitro MIC assays against <i>Mycobacterium tuberculosis</i> .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying potency in different cancer cell lines)?
- Methodology : Cross-validate using orthogonal assays (e.g., apoptosis via flow cytometry vs. cell-cycle arrest via Western blot) . Control for cell-line-specific factors (e.g., MCF-7 estrogen receptor status vs. HepG2 metabolic activity) . SAR studies comparing substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) clarify pharmacophore requirements .
Q. How do solvent and catalyst systems influence the scalability of Pyrido[4,3-<i>d</i>]pyrimidin-5(6<i>H</i>)-one synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
